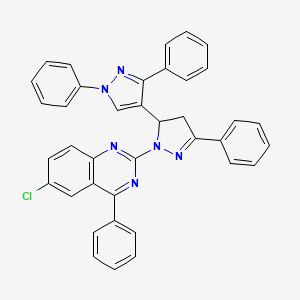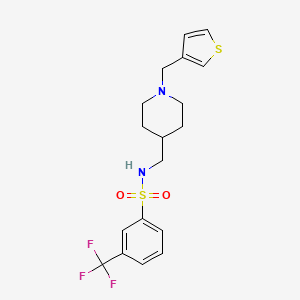![molecular formula C16H18ClN3S B2688823 4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine CAS No. 1808456-14-5](/img/structure/B2688823.png)
4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine is a complex organic compound that features a thiomorpholine ring substituted with a chloropyrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine typically involves multiple steps:
-
Formation of the Chloropyrazine Intermediate
Starting Material: Pyrazine.
Reagents: Chlorine gas or N-chlorosuccinimide (NCS).
Conditions: The reaction is carried out in an inert atmosphere, often at low temperatures to control the reactivity of chlorine.
-
Alkylation of the Chloropyrazine
Reagents: Alkyl halides such as methyl iodide.
Conditions: The reaction is typically performed in the presence of a base like potassium carbonate to facilitate the alkylation process.
-
Formation of the Thiomorpholine Ring
Reagents: Thiomorpholine precursors such as 2-methyl-3-phenylthiomorpholine.
Conditions: This step often requires a catalyst and is conducted under reflux conditions to ensure complete ring closure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient catalysts to reduce reaction times and improve yields.
Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Often performed in anhydrous conditions to prevent side reactions.
Substitution: Conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) to enhance nucleophilicity.
Major Products
Oxidation: Can lead to the formation of sulfoxides or sulfones.
Reduction: May produce the corresponding alcohols or amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study the interactions of thiomorpholine derivatives with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases, due to their ability to interact with specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine involves its interaction with molecular targets such as enzymes or receptors. The chloropyrazine moiety can bind to active sites, while the thiomorpholine ring may enhance binding affinity and specificity. This interaction can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylpiperidine
- 4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylmorpholine
Uniqueness
Compared to similar compounds, 4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine is unique due to the presence of the sulfur atom in the thiomorpholine ring. This sulfur atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its oxygen or nitrogen analogs.
Propriétés
IUPAC Name |
4-[(5-chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3S/c1-12-16(13-5-3-2-4-6-13)20(7-8-21-12)11-14-9-19-15(17)10-18-14/h2-6,9-10,12,16H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRDNWUQGFJJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCS1)CC2=CN=C(C=N2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Tert-butylphenyl)-2-[2-(dimethylamino)ethyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2688741.png)


![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2688746.png)
![7-Chloro-2-phenethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2688748.png)



![2-(Perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B2688756.png)
![2-[cyano(phenyl)amino]-N-(propan-2-yl)acetamide](/img/structure/B2688759.png)



